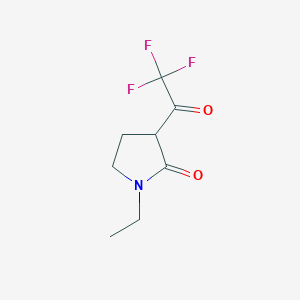
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one, also known as EFAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EFAP belongs to the class of pyrrolidin-2-ones, which are cyclic amides. It is a white crystalline powder that is soluble in many organic solvents. EFAP is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.
Mécanisme D'action
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a versatile reagent that can undergo several chemical reactions. It can act as an acylating agent, a nucleophile, or a base. The trifluoroacetyl group in 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a strong electron-withdrawing group, which makes it an excellent acylating agent. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one can also act as a nucleophile due to the presence of the nitrogen atom in the pyrrolidin-2-one ring. The basicity of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is attributed to the presence of the ethyl group, which stabilizes the negative charge on the nitrogen atom.
Effets Biochimiques Et Physiologiques
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to have several biochemical and physiological effects. It has been shown to exhibit antiproliferative activity against various cancer cell lines. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a relatively stable compound that can be stored for extended periods without significant degradation. It is also easy to handle and can be synthesized in large quantities. However, 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to be toxic in high concentrations and must be handled with care. It is also important to note that 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is not a commercially available compound and must be synthesized in the laboratory.
Orientations Futures
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has several potential applications in the field of organic chemistry and pharmaceuticals. Further research is needed to explore its potential as a reagent in the synthesis of novel organic compounds. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one's antiproliferative activity against cancer cells makes it a promising candidate for the development of anticancer drugs. Additionally, the inhibition of acetylcholinesterase by 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one suggests its potential use in the treatment of Alzheimer's disease. Further studies are needed to explore these potential applications of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Méthodes De Synthèse
The synthesis of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one involves the reaction of ethylamine with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is purified by recrystallization. The synthesis method is relatively simple and has been optimized to produce high yields of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Applications De Recherche Scientifique
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been extensively studied in the field of organic chemistry for its potential applications in the synthesis of various organic compounds. It has been found to be a useful reagent in the preparation of beta-lactams, which are important building blocks in the synthesis of antibiotics. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been used in the synthesis of various heterocycles, such as pyrroles and pyridines.
Propriétés
Numéro CAS |
107470-29-1 |
|---|---|
Nom du produit |
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one |
Formule moléculaire |
C8H10F3NO2 |
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10F3NO2/c1-2-12-4-3-5(7(12)14)6(13)8(9,10)11/h5H,2-4H2,1H3 |
Clé InChI |
MYIDQAFJQRWWRM-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
SMILES canonique |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
Synonymes |
2-Pyrrolidinone, 1-ethyl-3-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



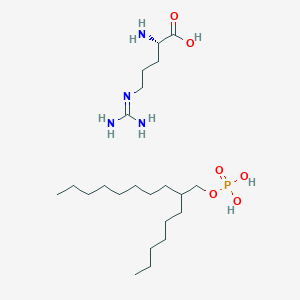

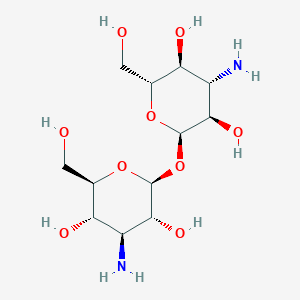
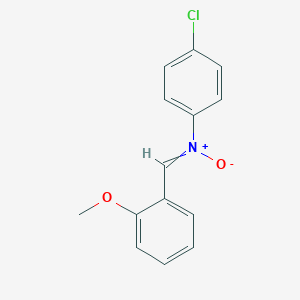

![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

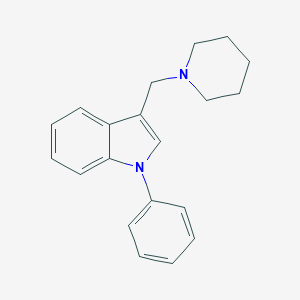
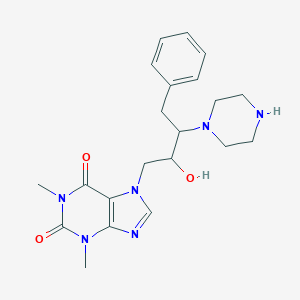
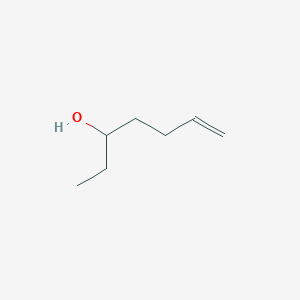
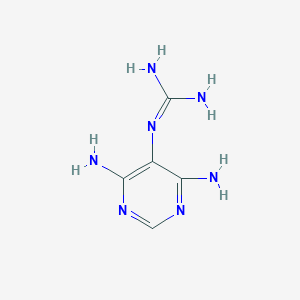
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

